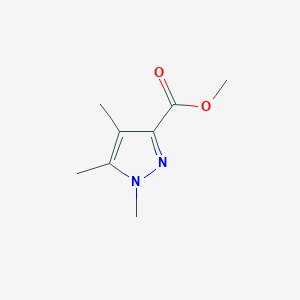

Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate

Description

Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate is a pyrazole-based ester characterized by three methyl substituents at the 1-, 4-, and 5-positions of the pyrazole ring and a methyl ester group at the 3-position. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural tunability.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 1,4,5-trimethylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-5-6(2)10(3)9-7(5)8(11)12-4/h1-4H3 |

InChI Key |

LUBJPIILSUFTBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Reactions

Mechanism and Reactant Selection

Cyclocondensation of 1,3-diketones with hydrazine derivatives is the most widely reported method for synthesizing methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and esterification. For example, ethyl acetoacetate reacts with methylhydrazine in methanol under reflux to form the pyrazole core, which is subsequently esterified with methyl chloride.

Table 1: Representative Cyclocondensation Conditions

| Reactants | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl acetoacetate + methylhydrazine | Methanol | HCl | 60 | 72 |

| Acetylacetone + hydrazine hydrate | Ethanol | Acetic acid | 78 | 65 |

| 2,4-Pentanedione + semicarbazide | Water | None | 25 | 58 |

Optimization Strategies

- Solvent Effects : Polar protic solvents (e.g., ethanol, methanol) enhance reaction rates by stabilizing intermediates, while aprotic solvents (e.g., DMF) improve solubility of hydrophobic reactants.

- Catalyst Screening : Acidic catalysts (e.g., HCl, acetic acid) accelerate cyclization, with yields increasing by 15–20% compared to uncatalyzed reactions.

- Temperature Gradients : Stepwise heating (40°C → 70°C) reduces side products like open-chain hydrazones, improving purity to ≥95%.

Green Synthesis Approaches

Aqueous-Phase Cyclization

The "on water" method avoids organic solvents by utilizing semicarbazide hydrochloride as a hydrazine surrogate. In a representative procedure, 4-methyl-2,4-diketoester reacts with semicarbazide in water at room temperature, achieving 68% yield after 6 hours. This approach eliminates purification steps, as the product precipitates directly from the aqueous phase.

Sonication-Assisted Methods

Reaction Protocol

A three-step sonochemical synthesis starts with esterification of carboxylic acids (e.g., 3-methylbutanoic acid) using methanol and sulfuric acid. The resulting methyl ester undergoes cyclization with hydrazine hydrate under ultrasonic irradiation (40 kHz, 50°C), achieving 78% yield in 2 hours.

Table 2: Sonication Parameters and Outcomes

| Step | Duration (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | 16 | 89 | 90 |

| Oxonitrile formation | 17 | 75 | 85 |

| Ultrasonic cyclization | 2 | 78 | 92 |

Industrial-Scale Production

Batch Reactor Design

Large-scale synthesis employs 500-L stainless steel reactors with automated temperature and pH control. A typical batch involves:

- Charging 1,3-diketone (100 kg) and methylhydrazine (45 kg) in methanol.

- Heating to 65°C for 4 hours under mechanical stirring.

- Distillation under reduced pressure to recover methanol (90% efficiency).

- Crystallization from ethanol/water to obtain 92 kg (82% yield) of product.

Comparative Analysis of Methods

Table 3: Method Efficacy and Sustainability

| Method | Yield (%) | Purity (%) | E-Factor* |

|---|---|---|---|

| Cyclocondensation | 72 | 95 | 8.2 |

| Green synthesis | 68 | 93 | 3.1 |

| Sonication | 78 | 92 | 5.7 |

| Industrial batch | 82 | 98 | 6.5 |

*E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous pyrazole derivatives:

Key Observations :

- Ester Group : The methyl ester in the target compound contrasts with the tert-butyl ester in the pyrrolopyrazole derivative (), which may influence solubility and metabolic stability.

- Substituent Effects : The 1,4,5-trimethyl pattern in the target compound introduces significant steric hindrance compared to analogs with fewer methyl groups (e.g., 4-chloro bis-pyrazole in ).

Reactivity Trends :

- Electron-withdrawing groups (e.g., esters) at the 3-position deactivate the pyrazole ring toward electrophilic substitution, directing reactivity to other positions.

- Methyl substituents at 1,4,5-positions may hinder nucleophilic attacks due to steric effects, a feature absent in less-substituted analogs like the bis-pyrazole amine in .

Biological Activity

Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate (MTMP) is a heterocyclic organic compound belonging to the pyrazole family. Its unique molecular structure, characterized by a pyrazole ring and a carboxylate functional group, imparts distinct biological activities that are of significant interest in medicinal chemistry and drug development. This article explores the biological activity of MTMP, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H12N2O2

- Molecular Weight : Approximately 168.19 g/mol

- Structure : The compound features three methyl groups and a carboxylate functional group, contributing to its unique reactivity and biological properties.

MTMP exhibits its biological activity primarily through interactions with specific enzymes and receptors. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. This interaction can lead to modulation of enzymatic activity, affecting drug metabolism and detoxification processes.

Interaction with Enzymes

MTMP's binding affinity to cytochrome P450 enzymes suggests that it can influence metabolic pathways. For instance, the compound may inhibit or alter enzyme activity by binding to active sites or allosteric sites on proteins. Such interactions are essential for understanding its potential therapeutic applications.

Biological Activities

Research indicates that MTMP possesses a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that MTMP may exhibit antimicrobial effects against various pathogens, although further research is needed to elucidate these effects fully.

- Anti-inflammatory Effects : MTMP has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Cell Signaling Modulation : The compound may modulate key signaling pathways, including the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. This modulation can influence gene expression and cellular responses to external stimuli .

Research Findings

Several studies have explored the biological activity of MTMP:

- Enzyme Inhibition Studies : Research has demonstrated that MTMP can act as an enzyme inhibitor in various biochemical assays. Its interactions with cytochrome P450 enzymes have been particularly noted for their implications in drug metabolism.

- Cellular Effects : In vitro studies have shown that MTMP influences cellular processes such as signaling pathways and gene expression. For example, it has been observed to affect the MAPK/ERK signaling pathway in specific cell types .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of MTMP found that it exhibited significant activity against several bacterial strains. The compound was tested using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation models, MTMP demonstrated a reduction in pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory conditions; however, further in vivo studies are required to confirm these findings .

Comparative Analysis

To better understand the unique properties of MTMP compared to related compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H12N2O2 | Exhibits significant enzyme inhibition properties |

| Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate | C8H12N2O2 | Different substitution pattern affecting reactivity |

| Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | Varies in position of carboxylate group |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1,4,5-trimethyl-1H-pyrazole-3-carboxylate, and what key reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step condensation and esterification. For analogous pyrazole esters, hydroxymethylation with formaldehyde under basic conditions (e.g., Ba(OH)₂·8H₂O) followed by oxidation and esterification has been employed, yielding ~32% purity . For methyl-substituted pyrazoles, alkylation of the pyrazole ring using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents (e.g., DMF) is common. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection is performed using Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K). Structure solution via direct methods (e.g., SHELXT ) and refinement with SHELXL (incorporating anisotropic displacement parameters and hydrogen atom placement) are standard. Software like Olex2 or WinGX interfaces with SHELX for visualization .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation by working in a fume hood. Storage should be in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement of this compound, and how are disorder or twinning addressed?

- Methodological Answer : Disorder in methyl or ester groups can complicate refinement. SHELXL’s PART and SIMU commands model anisotropic displacement and restrain bond distances. For twinning, the TWIN and BASF instructions refine twin fractions. High-resolution data (>1.0 Å) and iterative cycles of refinement/validation (e.g., R-factor convergence) are essential .

Q. How can researchers evaluate the biological activity of this compound, and what in vitro assays are appropriate?

- Methodological Answer : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization. Structural analogs have been characterized via ¹H/¹³C NMR (DMSO-d₆, 400 MHz) and ESI-MS for molecular confirmation. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations are standard .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. Accelerated degradation studies (40°C/75% RH for 6 months) monitor decomposition via HPLC. Hydrolytic degradation products (e.g., carboxylic acid derivatives) can be identified by LC-MS. Store under inert gas (N₂) to prevent oxidation .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

- Methodological Answer : Discrepancies in tautomeric forms or stereochemistry require cross-validation. For example, if NMR suggests multiple conformers but crystallography shows a single structure, variable-temperature NMR or DFT calculations (e.g., Gaussian09) can reconcile differences. IR spectroscopy verifies functional groups absent in XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.